8-(3-azidophenylmethoxy)-1,2,3-trimethylimidazol(1,2-a)pyridinium 8-(3-azidophenylmethoxy)-1,2,3-trimethylimidazol(1,2-a)pyridinium
Brand Name: Vulcanchem
CAS No.: 120722-00-1
VCID: VC0054524
InChI: InChI=1S/C17H18N5O/c1-12-13(2)22-9-5-8-16(17(22)21(12)3)23-11-14-6-4-7-15(10-14)19-20-18/h4-10H,11H2,1-3H3/q+1
SMILES: CC1=C([N+](=C2N1C=CC=C2OCC3=CC(=CC=C3)N=[N+]=[N-])C)C
Molecular Formula: C17H18N5O+
Molecular Weight: 308.36 g/mol

8-(3-azidophenylmethoxy)-1,2,3-trimethylimidazol(1,2-a)pyridinium

CAS No.: 120722-00-1

Main Products

VCID: VC0054524

Molecular Formula: C17H18N5O+

Molecular Weight: 308.36 g/mol

8-(3-azidophenylmethoxy)-1,2,3-trimethylimidazol(1,2-a)pyridinium - 120722-00-1

CAS No. 120722-00-1
Product Name 8-(3-azidophenylmethoxy)-1,2,3-trimethylimidazol(1,2-a)pyridinium
Molecular Formula C17H18N5O+
Molecular Weight 308.36 g/mol
IUPAC Name 8-[(3-azidophenyl)methoxy]-1,2,3-trimethylimidazo[1,2-a]pyridin-1-ium
Standard InChI InChI=1S/C17H18N5O/c1-12-13(2)22-9-5-8-16(17(22)21(12)3)23-11-14-6-4-7-15(10-14)19-20-18/h4-10H,11H2,1-3H3/q+1
Standard InChIKey DQDJEDCCLRCCEB-UHFFFAOYSA-N
SMILES CC1=C([N+](=C2N1C=CC=C2OCC3=CC(=CC=C3)N=[N+]=[N-])C)C
Canonical SMILES CC1=C([N+](=C2N1C=CC=C2OCC3=CC(=CC=C3)N=[N+]=[N-])C)C
Synonyms 8-(3-azidophenylmethoxy)-1,2,3-trimethylimidazol(1,2-a)pyridinium
m-ATIP
PubChem Compound 129248
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator